2-(azepan-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazole
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Overview
Description
2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The azepane moiety is then introduced via nucleophilic substitution reactions, where azepane is reacted with a suitable electrophile, such as a halomethyl derivative of the benzodiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes are streamlined to remove impurities efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole derivatives with reduced functional groups.
Scientific Research Applications
2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1-Azepanyl)ethyl methacrylate: Another compound featuring an azepane moiety, used in polymer chemistry.
Indole derivatives: Compounds with a similar benzene-based core structure, known for their wide range of biological activities.
Uniqueness
2-[(AZEPAN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25N3 |
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Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C17H25N3/c1-14(2)20-16-10-6-5-9-15(16)18-17(20)13-19-11-7-3-4-8-12-19/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3 |
InChI Key |
YGGJSYJJIKVMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CN3CCCCCC3 |
Origin of Product |
United States |
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